molecular formula C17H12BrNO2S2 B3004956 3-bromo-N-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)benzamide CAS No. 1421449-46-8

3-bromo-N-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)benzamide

Cat. No.: B3004956
CAS No.: 1421449-46-8
M. Wt: 406.31
InChI Key: UOYPFXWWXDUFIJ-UHFFFAOYSA-N
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Description

3-bromo-N-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)benzamide is a useful research compound. Its molecular formula is C17H12BrNO2S2 and its molecular weight is 406.31. The purity is usually 95%.
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Mechanism of Action

Target of Action

Thiophene derivatives have been known to exhibit various activities . For instance, some compounds containing a thiophene nucleus act as anti-inflammatory agents, while others work as serotonin antagonists and are used in the treatment of Alzheimer’s disease .

Mode of Action

It’s worth noting that thiophene units are often used in the functionalization of other compounds, contributing to their light-absorbing and charge-transporting properties . This suggests that the thiophene units in 3-bromo-N-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)benzamide may interact with its targets in a similar manner.

Biochemical Pathways

The suzuki–miyaura (sm) coupling reaction, which involves the use of organoboron reagents, is a common process in the synthesis of compounds like this . The SM coupling reaction involves the formation of a new carbon-carbon bond through the transmetalation of organoboron reagents . This suggests that the compound may affect biochemical pathways involving carbon-carbon bond formation.

Result of Action

It’s known that changing the substituents at position-2 of the thiophene ring can significantly affect the biological activity of thiophene derivatives . This suggests that the compound may have diverse biological effects depending on its specific structure and the nature of its substituents.

Action Environment

It’s worth noting that the success of the sm coupling reaction, which is involved in the synthesis of compounds like this, originates from its exceptionally mild and functional group tolerant reaction conditions . This suggests that the compound’s action may be influenced by factors such as temperature and the presence of certain functional groups.

Biological Activity

3-bromo-N-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)benzamide, with the CAS number 1421449-46-8, is a compound that has garnered attention due to its potential biological activities. This article reviews its chemical properties, synthesis methods, and biological evaluations, particularly focusing on its anticancer, antibacterial, and antituberculosis activities.

The molecular formula of this compound is C17H12BrNO2S2C_{17}H_{12}BrNO_{2}S_{2}, with a molecular weight of 406.3 g/mol. The compound features a bromine atom and thiophene moieties, which are significant for its biological activity.

PropertyValue
Molecular FormulaC₁₇H₁₂BrNO₂S₂
Molecular Weight406.3 g/mol
CAS Number1421449-46-8

Synthesis

The synthesis of this compound typically involves the reaction of thiophene derivatives with benzamides in the presence of appropriate catalysts. Methods such as Suzuki cross-coupling reactions have been employed to achieve high yields of the desired product .

Anticancer Activity

Research indicates that compounds containing thiophene rings exhibit significant anticancer properties. For instance, derivatives similar to this compound have shown promising results in inhibiting tumor growth in various cancer cell lines. In one study, compounds with similar structures exhibited IC50 values ranging from 7 to 20 µM against breast cancer cell lines. The mechanism of action appears to involve the induction of apoptosis and inhibition of angiogenesis pathways .

Case Study:
In a study evaluating the anticancer efficacy of thiophene derivatives, it was found that treatment with these compounds led to significant reductions in cell viability in MCF-7 breast cancer cells, with IC50 values as low as 1.50 µM observed for certain derivatives .

Antibacterial Activity

Thiophene-based compounds have also demonstrated antibacterial activity against various pathogens. For example, studies have shown that similar compounds can inhibit the growth of bacteria such as E. faecalis and K. pneumoniae, with minimum inhibitory concentrations (MIC) reported between 40 and 50 µg/mL .

Comparison Table of Antibacterial Activity:

CompoundMIC (µg/mL)Target Bacteria
Compound A40E. faecalis
Compound B50K. pneumoniae
3-bromo-N...TBDTBD

Antituberculosis Activity

There is emerging evidence supporting the antituberculosis potential of thiophene derivatives. Compounds structurally related to this compound have been evaluated for their effectiveness against Mycobacterium tuberculosis. In vitro studies indicate that some derivatives possess significant inhibitory effects on various strains of tuberculosis bacteria .

Properties

IUPAC Name

3-bromo-N-[[5-(thiophene-2-carbonyl)thiophen-2-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12BrNO2S2/c18-12-4-1-3-11(9-12)17(21)19-10-13-6-7-15(23-13)16(20)14-5-2-8-22-14/h1-9H,10H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOYPFXWWXDUFIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)C(=O)NCC2=CC=C(S2)C(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12BrNO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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